N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide
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Overview
Description
N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with nitro and ethoxy groups, as well as a furanose ring with hydroxyl and hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of nitro and ethoxy substituents. The furanose ring is then synthesized and attached to the pyridine ring through a series of condensation reactions. The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of thioethers or amides.
Scientific Research Applications
N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and ethoxy groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-methylphenyl)ethoxy]pyridin-2-yl]acetamide
- N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-chlorophenyl)ethoxy]pyridin-2-yl]acetamide
Uniqueness
N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and ethoxy groups on the pyridine ring, along with the furanose ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H22N4O9 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C20H22N4O9/c1-11(26)21-19-15(24(30)31)8-14(17-9-16(27)18(10-25)33-17)20(22-19)32-7-6-12-2-4-13(5-3-12)23(28)29/h2-5,8,16-18,25,27H,6-7,9-10H2,1H3,(H,21,22,26) |
InChI Key |
FOHXRMZLXNXZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=N1)OCCC2=CC=C(C=C2)[N+](=O)[O-])C3CC(C(O3)CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
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